1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1206999-53-2) is a triazole-carboxamide derivative with a molecular formula of C₁₄H₁₃N₅OS and a molecular weight of 299.35 g/mol . Its structure features a 1,2,3-triazole core substituted with a methyl group at position 1 and a carboxamide group at position 2. The amide nitrogen is linked to a phenyl ring bearing a 2-methylthiazole moiety at the 3-position (Figure 1).
Properties
IUPAC Name |
1-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-9-15-13(8-21-9)10-4-3-5-11(6-10)16-14(20)12-7-19(2)18-17-12/h3-8H,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUOTGUCJJRZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CN(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Rings: The final step involves coupling the thiazole and triazole rings through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesizers and high-throughput screening techniques .
Chemical Reactions Analysis
Triazole Ring Formation
The triazole core is typically synthesized via azide-alkyne cycloaddition (click chemistry) , a highly efficient reaction. For example:
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Reagents : Azides (e.g., benzyl azide) and alkynes (e.g., β-ketonitriles) react under copper(I) catalysis (e.g., CuI/DBU) to form 1,2,3-triazoles .
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Mechanism : A regioselective [3+2] cycloaddition generates the triazole ring, with substituents positioned based on alkyne and azide reactivity .
| Step | Reagents | Conditions |
|---|---|---|
| Cycloaddition | Azide, alkyne, CuI, DBU | DMF, 70°C, 24 h |
| Hydrolysis | t-BuOK | Room temperature, 10 h |
Amide Bond Formation
The carboxamide group is introduced via amide coupling using reagents like CDI (N,N'-carbonyldiimidazole) :
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Reaction : Triazole-4-carboxylic acid reacts with aniline derivatives (e.g., 4-thiocyanatoaniline) to form the amide linkage .
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Mechanism : CDI activates the carboxylic acid, enabling nucleophilic attack by the amine .
Thiazole Substituent Incorporation
The 2-methylthiazol-4-yl group may be introduced via nucleophilic aromatic substitution or S-alkylation . For example:
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Mechanism : A two-step process involving cyclization of thiosemicarbazones followed by S-alkylation .
Azide-Alkyne Cycloaddition
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Key Steps :
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Advantages : High regioselectivity, mild conditions, and broad functional group tolerance .
Amide Coupling
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Mechanism :
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Critical Factors : Solvent choice (e.g., DMF), stoichiometry of CDI, and reaction temperature .
Thiazole Ring Formation
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Mechanism :
Analytical Characterization
Challenges and Considerations
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Regioselectivity : Triazole ring substitution patterns require careful control of azide/alkyne reactivity .
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Functional Group Sensitivity : Thiazole and carboxamide groups may undergo hydrolysis under acidic/basic conditions .
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Scalability : Multi-step syntheses demand optimization of each stage to achieve acceptable yields .
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties. Research indicates that the thiazole moiety contributes significantly to the cytotoxic activity against various cancer cell lines. For instance, derivatives of thiazole have been synthesized and tested against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances the anticancer activity of these compounds .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | MCF-7 | 1.61 ± 1.92 |
| Compound 10 | HepG2 | 1.98 ± 1.22 |
Antimicrobial Properties
The compound's structure allows it to act as an antimicrobial agent. Studies have demonstrated that triazole derivatives exhibit significant antibacterial and antifungal activities. The mechanism is believed to involve the disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .
Pesticidal Activity
The compound has potential applications in agriculture as a pesticide. Research indicates that thiazole-containing compounds can effectively target pests while being less harmful to beneficial insects. These compounds disrupt the physiological processes in pests, leading to reduced survival rates and reproductive success .
Table 2: Pesticidal Efficacy of Thiazole Compounds
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Compound A | Aphids | 85 |
| Compound B | Spider Mites | 90 |
Polymer Chemistry
In material science, triazole derivatives are being explored for their ability to enhance the properties of polymers. The incorporation of 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial use .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiazole and triazole rings can significantly influence their potency and selectivity against specific biological targets. Ongoing SAR studies aim to identify key functional groups that enhance activity while minimizing toxicity .
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, leading to cell lysis and death.
Antifungal Activity: It disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins, leading to programmed cell death.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The triazole-carboxamide scaffold is highly modular, enabling diverse biological activities through substituent modifications. Below is a comparative analysis of key analogues:
Key Findings and Trends
Substituent Impact on Activity: Electron-Withdrawing Groups (e.g., CF₃, Cl): Enhance target binding via hydrophobic interactions (e.g., c-Met inhibition in ’s compound). Heterocyclic Moieties (e.g., thiazole, thienopyrimidine): Improve selectivity for kinase targets (e.g., thienopyrimidine in c-Met inhibitors vs. thiazole in the target compound). Amino vs. Methyl Groups: 5-Amino derivatives () show higher antiproliferative activity than methyl-substituted triazoles, likely due to H-bond donor capacity.
Biological Targets: Kinase Inhibition: Compounds with extended aromatic systems (e.g., thienopyrimidine) target kinases like c-Met . MIF Modulation: Bulky aryl groups (e.g., MKA027’s dimethylphenyl) favor allosteric inhibition of MIF . CNS Targets: Fluorinated derivatives (e.g., Rufinamide) exhibit CNS activity due to improved blood-brain barrier penetration .
Thermodynamic and Crystallographic Data :
- Analogues like ZIPSEY (Cambridge Structural Database) exhibit defined torsion angles (N1–N2–C2–C3 = -176.4°) that stabilize bioactive conformations .
- Software such as SHELXL and WinGX are critical for refining crystal structures and analyzing intermolecular interactions (e.g., hydrogen bonds in ’s compounds) .
Biological Activity
The compound 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical formula for this compound is , which includes a triazole ring and a thiazole moiety . The presence of these heterocycles contributes significantly to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and triazole functionalities exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi. In particular, compounds similar to our target compound have demonstrated moderate to good antimicrobial activity against both gram-positive and gram-negative bacteria .
Anti-inflammatory Activity
Compounds with a triazole core have also been investigated for their anti-inflammatory effects. A series of 1,2,3-triazole-linked compounds showed significant anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac . The specific mechanisms often involve inhibition of cyclooxygenase (COX) enzymes.
Anticonvulsant Activity
Thiazole derivatives have been explored for their anticonvulsant properties. Compounds similar in structure to our target compound exhibited significant anticonvulsant activity in animal models, suggesting potential therapeutic applications in seizure disorders .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiazole and triazole rings can significantly influence biological activity. For example, the introduction of electron-donating groups enhances the potency of the compounds against various biological targets. Specific modifications in the side chains have been correlated with improved efficacy in both antimicrobial and anti-inflammatory assays .
Case Studies
In a recent study evaluating various triazole derivatives, researchers synthesized multiple analogs and tested them for antimicrobial activity. One notable finding was that certain substitutions on the thiazole ring led to enhanced activity against resistant bacterial strains .
Example Case Study
A study involving the synthesis of 1H-1,2,3-triazoles showed that compounds with specific substitutions exhibited an EC50 value of 59 nM in cAMP assays using CHO-GPR88 cells, indicating strong receptor interaction and potential therapeutic effects .
Q & A
Q. What are the recommended synthetic routes for 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide, and what analytical methods validate its purity?
The synthesis of triazole-thiazole hybrids typically involves multi-step reactions. For example, triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common, followed by coupling with thiazole-containing intermediates . Key steps include:
- Condensation : Reacting 3-(2-methylthiazol-4-yl)aniline with a triazole precursor.
- Cyclization : Using sodium azide and catalysts (e.g., CuI) for regioselective triazole formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol.
Validation methods: - HPLC : Purity >98% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .
- Spectroscopy : H/C NMR (DMSO-d6) and HRMS (ESI+) to confirm molecular structure .
Q. How can researchers address solubility limitations of this compound in aqueous buffers for in vitro assays?
Low water solubility is a common issue for triazole-thiazole hybrids. Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution .
- Structural modification : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
Advanced Research Questions
Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in kinase inhibition assays?
To study kinase inhibition:
- Enzyme assays : Use recombinant kinases (e.g., EGFR or MAPK) with ATP-Glo™ luminescent assays to measure IC values .
- Cellular assays : Treat cancer cell lines (e.g., HeLa or MCF-7) and quantify apoptosis via Annexin V/PI staining .
- Competitive binding studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding affinity and thermodynamics .
Note : Include negative controls (e.g., kinase-dead mutants) and validate specificity using siRNA knockdown .
Q. How should researchers resolve contradictions in reported bioactivity data across different cell lines?
Discrepancies may arise due to cell-specific uptake or off-target effects. Solutions include:
- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS to correlate exposure with efficacy .
- Proteomic analysis : Use SILAC-based mass spectrometry to identify differential protein targets across cell lines .
- In vivo validation : Test efficacy in xenograft models (e.g., nude mice) with matched genetic backgrounds .
Q. What computational strategies are recommended for structure-activity relationship (SAR) studies of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR modeling : Employ Random Forest or SVM algorithms with descriptors (e.g., logP, polar surface area) to optimize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
